Naphazoline Hydrochloride

Description

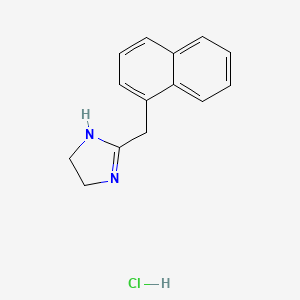

Naphazoline Hydrochloride is the hydrochloride salt form of naphazoline, an imidazole derivative and a direct-acting sympathomimetic amine with vasoconstrictive properties. Upon ocular administration, this compound exerts its effect by acting on alpha-adrenergic receptors in the arterioles of the conjunctiva to produce vasoconstriction, resulting in decreased conjunctival congestion and diminished itching, irritation and redness.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 4 approved and 3 investigational indications.

See also: Naphazoline (has active moiety); Naphazoline Nitrate (related); this compound; Pheniramine Maleate (component of) ... View More ...

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDFFEBSKJCGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

835-31-4 (Parent) | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045788 | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C | |

| Record name | SID855777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

550-99-2 | |

| Record name | Naphazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1131787D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255-260 °C | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Naphazoline Hydrochloride: A Technical Guide to its Mechanism of Action on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphazoline hydrochloride is a sympathomimetic agent widely utilized for its potent vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1][2][3] Its therapeutic effects are mediated through direct interaction with alpha-adrenergic receptors on the smooth muscle cells of blood vessels.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning naphazoline's action on α1- and α2-adrenergic receptors. It consolidates quantitative pharmacological data, details relevant experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Naphazoline and Alpha-Adrenergic Receptors

Naphazoline is an imidazole derivative that functions as a direct-acting agonist at alpha-adrenergic receptors.[5][6] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating sympathetic nervous system responses, including smooth muscle contraction, which is fundamental to blood pressure homeostasis and localized blood flow.[7] There are two primary subtypes of alpha-adrenergic receptors, α1 and α2, which are distinguished by their signaling mechanisms and pharmacological specificities.[8][9] Naphazoline is generally considered a mixed agonist, interacting with both α1 and α2 subtypes, although some evidence suggests a degree of selectivity.[2][10][11]

-

Alpha-1 (α1) Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium (Ca2+) levels, leading to smooth muscle contraction.[12][13]

-

Alpha-2 (α2) Adrenergic Receptors: These receptors are typically coupled to Gi proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[12][14] In the context of vasoconstriction, presynaptic α2 receptors can also inhibit the release of norepinephrine, creating a negative feedback loop.[13]

Molecular Mechanism of Action

Naphazoline exerts its vasoconstrictive effects by binding to and activating postsynaptic alpha-adrenergic receptors located on vascular smooth muscle.[1][3] This activation triggers a cascade of intracellular events that lead to muscle cell contraction and a narrowing of the blood vessels (vasoconstriction).[1][8] This reduction in blood flow to ocular or nasal mucosal tissues alleviates congestion and redness.[1][6]

Some evidence also suggests an indirect mechanism where naphazoline can cause the release of endogenous norepinephrine from sympathetic nerve endings, which then further stimulates alpha-adrenergic receptors.[12]

Receptor Selectivity and Signaling Pathways

While often classified as a non-selective alpha-agonist, studies indicate that naphazoline may exhibit a preference for the α2-adrenergic receptor subtype over the α1 subtype.[11][15] The functional consequence is the activation of distinct downstream signaling pathways.

-

α1-Adrenergic Receptor Pathway (Gq-Coupled): When naphazoline binds to α1 receptors, it initiates the Gq protein signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and leads to the contraction of smooth muscle cells.[12]

-

α2-Adrenergic Receptor Pathway (Gi-Coupled): Activation of α2 receptors by naphazoline engages the Gi inhibitory G-protein. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP).[12] Studies have shown that for low-efficacy agonists like naphazoline, the response at α2-adrenoceptors is primarily mediated by the Gi pathway.[14] This effect is also linked to pertussis toxin (PTX)-sensitive Gi/o proteins.[16]

Quantitative Pharmacological Data

The interaction of naphazoline with alpha-adrenergic receptors has been quantified through various pharmacological assays. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | Reference(s) |

| α2A-Adrenergic Receptor | Naphazoline | Radioligand Binding | Human | 21 | [12] |

| Adrenergic Receptor (unspecified) | Naphazoline | Not Specified | Not Specified | 12 | [17] |

Note: Data on the binding affinity of naphazoline for α1-adrenergic receptor subtypes is less consistently reported in publicly accessible literature.

Key Experimental Protocols

The characterization of naphazoline's mechanism of action relies on established in vitro and in vivo experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To quantify the affinity of naphazoline for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human α2A-adrenoceptors) are homogenized and centrifuged to isolate cell membranes containing the receptors.[14]

-

Competitive Binding: A constant concentration of a radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]RX821002) is incubated with the membrane preparation.[18]

-

Incubation: Various concentrations of the unlabeled competing ligand (naphazoline) are added to the incubation mixture.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of naphazoline that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Second Messenger Measurement)

These assays measure the physiological response following receptor activation, determining a ligand's potency (EC50) and efficacy.

Objective: To measure the effect of naphazoline on cAMP levels following α2-adrenoceptor activation.

Methodology:

-

Cell Culture: CHO cells stably expressing the human α2A-adrenoceptor are cultured.[14]

-

Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

-

Ligand Application: Cells are then treated with varying concentrations of naphazoline.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is plotted, showing the inhibition of forskolin-stimulated cAMP accumulation by naphazoline. The IC50 value, representing the concentration of naphazoline that produces 50% of its maximal inhibitory effect, is determined from this curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Naphazoline-activated α1-adrenergic receptor Gq signaling pathway.

Caption: Naphazoline-activated α2-adrenergic receptor Gi signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a direct-acting sympathomimetic agent that produces localized vasoconstriction through its agonistic activity at both α1- and α2-adrenergic receptors.[1][2][10] The primary mechanism involves the activation of the Gq/PLC/IP3 pathway via α1 receptors and the inhibition of the adenylyl cyclase/cAMP pathway via α2 receptors, both culminating in smooth muscle contraction.[12] Quantitative data confirms a high affinity for the α2A subtype.[12] It is important for drug development professionals to note that prolonged use can lead to rebound vasodilation and rhinitis medicamentosa, likely due to receptor desensitization or a negative feedback loop decreasing norepinephrine production.[12] Future research could focus on developing agonists with greater subtype selectivity to minimize side effects and better understand the nuanced roles of α1 and α2 receptors in different vascular beds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Naphazoline - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. This compound | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Real-Life Active Surveillance of a Naphazoline/ Hypromellose Fixed Combination’s Safety Profile in Peruvian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. youtube.com [youtube.com]

- 14. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Naphazoline-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DrugMapper [drugmapper.helsinki.fi]

- 18. researchgate.net [researchgate.net]

Physicochemical Properties of Naphazoline Hydrochloride: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline hydrochloride, the hydrochloride salt of 2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole, is a sympathomimetic amine widely utilized for its vasoconstrictive properties.[1] As an alpha-adrenergic agonist, it is a common active pharmaceutical ingredient (API) in over-the-counter ophthalmic solutions for relieving redness and in nasal decongestants.[2][3] A thorough understanding of its physicochemical properties is paramount for the rational development of stable, effective, and safe pharmaceutical formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties

The formulation of a successful drug product is critically dependent on the intrinsic physicochemical characteristics of the API. These properties influence manufacturing processes, stability, and bioavailability.

Chemical Structure and General Properties

This compound is a white, odorless, crystalline powder with a bitter taste.[1][3] It is the hydrochloride salt form of naphazoline, an imidazole derivative.[1]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [1] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [1] |

| Molecular Weight | 246.74 g/mol | [2] |

| CAS Number | 550-99-2 | [1] |

| Appearance | White crystalline powder | [1][3] |

| Taste | Bitter | [1] |

| Odor | Odorless | [1] |

Quantitative Physicochemical Data

Quantitative data for key physicochemical parameters are summarized below. These values are crucial for predicting the behavior of this compound in various formulation systems.

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value | Reference(s) |

| Melting Point | 255-260 °C (with decomposition) | [1][3] |

| pKa | 10.35 (at 25 °C) | [1] |

| LogP (Partition Coefficient) | 3.881 (for Naphazoline base) | [4][5] |

| pH (1% aqueous solution) | Approximately 6.2 | [1] |

| Polymorphism | No significant polymorphism reported in literature. |

Solubility Profile

The solubility of an API is a critical factor in formulation design, especially for liquid dosage forms. This compound exhibits varied solubility in different solvents.

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble (40 g in 100 mL) | [3] |

| Ethanol | Soluble | [3][6] |

| Chloroform | Slightly soluble | [3] |

| Benzene | Insoluble | [3] |

| Ether | Insoluble | [3] |

| Aqueous Media (pH 7.4) | >37 µg/mL | [1] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is essential. The following are standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values, which affects solubility and absorption.

-

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

-

Apparatus: Calibrated pH meter with an electrode, burette, stirrer, beaker.

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

-

Apparatus: Vials with screw caps, orbital shaker or agitator with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours).

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Dilute the aliquot appropriately and analyze the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and absorption.

-

Principle: The drug is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentrations of the drug in each phase are measured at equilibrium to calculate the partition coefficient.

-

Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

-

Procedure:

-

Pre-saturate n-octanol with water/buffer and vice versa by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the stock solution and the pre-saturated n-octanol to a separatory funnel or vial.

-

Shake the mixture for a period sufficient to reach equilibrium (e.g., 1-24 hours).

-

Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

Determine the concentration of the drug in both the aqueous and n-octanol phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms can aid in understanding complex relationships.

References

- 1. This compound | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphazoline - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy Naphazoline | 835-31-4 | >98% [smolecule.com]

- 5. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Naphazoline hydrochloride synthesis and purification methods for research grade

An In-Depth Technical Guide to the Synthesis and Purification of Research-Grade Naphazoline Hydrochloride

For researchers, scientists, and drug development professionals, the purity and reliable synthesis of active pharmaceutical ingredients are paramount. This compound, an imidazoline derivative, is a potent sympathomimetic agent widely used as a vasoconstrictor in nasal and ophthalmic formulations to relieve congestion and redness[1][2][3]. Its mechanism of action involves the stimulation of α-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction[3][4]. For research and development purposes, obtaining high-purity this compound is critical to ensure accurate and reproducible experimental results.

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methods for producing research-grade this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The most common and industrially scalable synthesis of naphazoline originates from 1-naphthylacetonitrile. The core of the synthesis involves the formation of the imidazoline ring by reacting 1-naphthylacetonitrile with ethylenediamine. Several variations of this core reaction exist, primarily differing in the catalyst and intermediate steps.

Two primary routes are well-documented:

-

Direct Catalytic Cyclization: This method involves the direct reaction of 1-naphthylacetonitrile and ethylenediamine in the presence of a sulfur-containing catalyst such as carbon disulfide (CS₂), sodium sulfide (Na₂S), or thiourea[5]. This approach is efficient, leading to high yields and purity through simple salification and recrystallization processes[5].

-

Pinner Reaction (via Imino Ether Intermediate): This classic method proceeds in two main steps. First, 1-naphthylacetonitrile is reacted with an alcohol (like ethanol or isopropanol) in the presence of hydrogen chloride gas to form a stable imino ether intermediate. This intermediate is then isolated and subsequently condensed with ethylenediamine to form the imidazoline ring of naphazoline[4][6][7].

The direct catalytic method is often favored for its operational simplicity and avoidance of toxic solvents[5]. The overall synthesis and purification workflow is depicted below.

Caption: General workflow for this compound synthesis.

Experimental Protocol: Catalytic Cyclization

The following protocol is adapted from a patented method demonstrating the synthesis of high-purity this compound[5].

Step 1: Synthesis of Naphazoline Free Base

-

To a reaction kettle, add 1000g (6.0 mol) of 1-naphthylacetonitrile and 6000 ml of ethylenediamine.

-

Add 54.7g (0.72 mol) of thiourea as the catalyst.

-

Heat the mixture to 120°C and stir for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 12 L of water dropwise at a rate of 1.5 L/min to precipitate the solid product.

-

Filter the resulting solid to obtain naphazoline free alkali.

Step 2: Preparation of Crude this compound

-

Dissolve the obtained naphazoline free base in an appropriate organic solvent (e.g., 3 L of acetone).

-

At room temperature, add 5% hydrochloric acid dropwise while stirring to adjust the pH to 3.

-

A solid will crystallize out of the solution.

-

Filter the solid to obtain the crude this compound product.

Purification for Research-Grade Quality

Achieving research-grade purity (>99.5%) requires a robust purification process to remove unreacted starting materials, catalysts, and side-products. The most critical step is recrystallization from a suitable solvent system, often preceded by treatment with activated carbon to remove colored impurities.

Caption: Detailed steps for the purification of naphazoline HCl.

Experimental Protocol: Recrystallization

This protocol details the final purification of the crude product to achieve high purity[5][8].

-

Transfer the crude this compound into a reaction vessel.

-

Add 5 L of methanol and heat the mixture to 70°C until the solid is completely dissolved.

-

Add a sufficient amount of activated carbon to the hot solution for decolorization and maintain the temperature at 70°C while stirring.

-

Filter the hot solution to remove the activated carbon.

-

To the clear filtrate, add 1 L of acetone dropwise.

-

Cool the filtrate and allow it to crystallize overnight at 25°C.

-

Collect the crystals by centrifugation or filtration.

-

Leach (wash) the crystals with a small amount of cold acetone.

-

Dry the final product in a vacuum oven at 50°C for approximately 24 hours.

Quantitative Synthesis & Purification Data

The choice of reaction conditions and recrystallization solvents significantly impacts the final yield and purity.

| Parameter | Method 1 | Method 2 | Method 3 | Source |

| Catalyst | Thiourea | CS₂ | Na₂S | [5] |

| Recrystallization Solvents | Methanol / Acetone | Ethanol / Ethanol | THF / Isopropanol | [5] |

| Final Yield | 92.33% | 90.54% | 91.23% | [5] |

| Purity (by HPLC) | 99.90% | 99.94% | 99.95% | [5] |

| Bulk Density | 0.49 g/cm³ | 0.52 g/cm³ | 0.51 g/cm³ | [5] |

| Angle of Repose | 27° | 29° | 30° | [5] |

Quality Control and Analytical Characterization

To confirm the identity and purity of research-grade this compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from its potential degradation products and synthesis-related impurities[9]. Several methods have been reported, demonstrating the flexibility in analytical approach.

| Parameter | Method A | Method B | Method C | Source |

| Column | µBondapak C18 | Zorbax SB-C18 (4.6x150mm, 5µm) | Hypersil ODS (4.6x250mm, 5µm) | [10][11][12] |

| Mobile Phase | Phosphate Buffer (pH 2.2) / Methanol (70:30) | KH₂PO₄ (22mM) + TEA (30mM) (pH 3) / Acetonitrile (85:15) | Phosphate Buffer (pH 6.0) / Acetonitrile (70:30) | [10][11][12] |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | [10][12] |

| Detection (UV) | 280 nm | 225 nm | 260 nm | [10][11][12] |

| Purity Check | Photodiode Array (PDA) | UV Detector | Diode Array Detector (DAD) | [10][11][12] |

Other important quality control tests include:

-

Thin-Layer Chromatography (TLC): For detecting related substances[13].

-

Infrared (IR) Spectroscopy: For structural confirmation[14].

Mechanism of Action: Signaling Pathway

Naphazoline exerts its physiological effects by acting as a direct agonist of α-adrenergic receptors located on the smooth muscle of blood vessels[3]. This interaction initiates a signaling cascade that results in vasoconstriction.

Caption: Signaling pathway of naphazoline-induced vasoconstriction.

Conclusion

The synthesis and purification of research-grade this compound are well-established processes that can deliver material of exceptionally high purity. The direct catalytic cyclization of 1-naphthylacetonitrile with ethylenediamine followed by a meticulous multi-solvent recrystallization process is an efficient and reliable method. For researchers, adherence to detailed protocols and rigorous analytical characterization, primarily using HPLC, is essential to ensure the quality and integrity of the compound for use in scientific investigation and drug development.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 550-99-2 [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. NAPHAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. CN110041261B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. JPH06345737A - Production of naphazoline or its salt - Google Patents [patents.google.com]

- 7. Naphazoline synthesis - chemicalbook [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actapharmsci.com [actapharmsci.com]

- 11. This compound assay by high performance liquid chromatography in an ophthalmic solution [medigraphic.com]

- 12. Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. drugfuture.com [drugfuture.com]

In Vitro Pharmacological Profiling of Naphazoline Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of naphazoline hydrochloride, a widely used alpha-adrenergic receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Receptor Binding Affinity

This compound is a sympathomimetic agent that exhibits high affinity for α-adrenergic receptors.[1] Its binding profile has been characterized using radioligand displacement assays, which determine the concentration of the drug required to displace a specific radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki).[2] Computational studies suggest that the protonated form of naphazoline shows a significant binding advantage at α₁-adrenergic receptors due to electrostatic complementarity.[3]

Data Presentation: Receptor Binding Affinity

The binding affinities of this compound for various adrenergic receptor subtypes are summarized below.

| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) |

| α₁A-Adrenergic Receptor | [³H]-Prazosin | Recombinant Cells | 3.8[3] |

| α₂A-Adrenergic Receptor | [³H]-Rauwolscine | Human | 21[4] |

| α₂B-Adrenergic Receptor | Specific Radioligand | Recombinant Cells | 42[3] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[5] Competitive binding assays, as described here, are used to determine the Ki value of an unlabeled compound (naphazoline) by measuring its ability to compete with a radiolabeled ligand for binding sites.[6][7]

Methodology

-

Membrane Preparation:

-

Harvest cells or tissues expressing the target adrenergic receptor subtype.

-

Homogenize the material in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).[8]

-

Perform differential centrifugation to isolate the membrane fraction.[6] The pellet containing the membranes is resuspended in a suitable buffer, and protein concentration is determined using a standard method like the BCA assay.[8]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation (e.g., 25 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ or [³H]-Rauwolscine for α₂ receptors), and a range of concentrations of unlabeled this compound.[6][8]

-

For determining non-specific binding, a parallel set of wells is prepared with a high concentration of a known, non-radioactive antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[8]

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in polyethyleneimine).[8] This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and add a scintillation cocktail.[8]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of naphazoline.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of naphazoline that inhibits 50% of specific radioligand binding).[6]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Naphazoline acts as a direct agonist on α-adrenergic receptors, triggering downstream signaling cascades.[9][10] Its functional activity can be quantified by measuring these cellular responses. For Gq-coupled α₁ receptors, this involves measuring intracellular calcium mobilization. For Gi-coupled α₂ receptors, the response is a decrease in cyclic AMP (cAMP) levels.

Data Presentation: Functional Activity

| Receptor Subtype | Assay Type | Typical Cell Line | Parameter Measured | Activity |

| α₁-Adrenergic Receptors | Calcium Mobilization | HEK293, CHO | Intracellular Ca²⁺ | Agonist |

| α₂-Adrenergic Receptors | cAMP Inhibition | CHO, HEK293 | Intracellular cAMP | Agonist |

(Specific EC50/IC50 values for naphazoline in these functional assays are not consistently reported across public databases, but its agonistic activity is well-established.)

α₁-Adrenergic Receptor Activity: Calcium Mobilization

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled α₁ receptors.[11]

-

Cell Preparation:

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[12][13]

-

Incubate for 45-60 minutes at 37°C in the dark.[13] A "no-wash" protocol may also be used where the dye is added directly to the cell plate.[13]

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound.

-

Place the cell plate into a fluorometric imaging plate reader (FLIPR).[14]

-

Establish a stable baseline fluorescence reading.

-

Automatically add the naphazoline dilutions to the wells.

-

Immediately monitor the change in fluorescence intensity over time (e.g., for 60-90 seconds) with excitation ~485 nm and emission ~525 nm.[13]

-

-

Data Analysis:

-

Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the response against the log concentration of naphazoline.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50, the concentration that elicits 50% of the maximal response.[15]

-

Visualization: α₁-Adrenergic (Gq) Signaling Pathway

Caption: Gq protein signaling cascade initiated by naphazoline.

α₂-Adrenergic Receptor Activity: cAMP Inhibition

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of naphazoline to inhibit adenylyl cyclase activity via Gi-coupled α₂ receptors, leading to a decrease in intracellular cAMP.

-

Cell Preparation and Stimulation:

-

Seed cells expressing the α₂-receptor subtype in a multi-well plate.[16]

-

Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[17]

-

Add varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[17]

-

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[18] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

The resulting signal (e.g., fluorescence ratio in HTRF) is inversely proportional to the amount of cAMP produced.

-

Calculate the percent inhibition of the forskolin-stimulated response for each naphazoline concentration.

-

Plot the percent inhibition against the log concentration of naphazoline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of naphazoline that causes 50% inhibition of the stimulated cAMP production.[19][20]

-

Visualization: α₂-Adrenergic (Gi) Signaling Pathway

Caption: Gi protein signaling cascade initiated by naphazoline.

References

- 1. Naphazoline - Wikipedia [en.wikipedia.org]

- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Naphazoline | 835-31-4 | >98% [smolecule.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Functional Calcium Mobilization Assay [bio-protocol.org]

- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. EC50 - Wikipedia [en.wikipedia.org]

- 16. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 17. Alpha cAMP assays | Revvity [revvity.co.kr]

- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 20. researchgate.net [researchgate.net]

The Dance of Structure and Activity: A Deep Dive into Naphazoline Hydrochloride's Interaction with Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Naphazoline hydrochloride, a well-known sympathomimetic amine, has long been a staple in ophthalmology and rhinology for its potent vasoconstrictive properties. Its therapeutic efficacy stems from its interaction with α-adrenergic receptors. Understanding the intricate relationship between its chemical structure and biological activity—the structure-activity relationship (SAR)—is paramount for the rational design of novel, more selective, and potent adrenergic agonists. This technical guide provides an in-depth exploration of the SAR of naphazoline and its analogs, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Principles of Naphazoline's Structure-Activity Relationship

The pharmacological profile of naphazoline is intrinsically linked to three key structural components: the imidazoline ring , the naphthalene moiety , and the methylene bridge connecting them. Alterations to any of these components can significantly impact the compound's affinity and efficacy at α-adrenergic receptors.

The Imidazoline Ring: The Engine of Activity

The 2-imidazoline ring is a critical pharmacophore for α-adrenergic agonism. The basic nitrogen atom within this ring system is essential for the ionic interaction with the anionic site of the adrenergic receptor. The pKa of the imidazoline ring ensures that it is protonated at physiological pH, facilitating this crucial binding event.

The Naphthalene Moiety: A Key to Affinity and Selectivity

The bulky, lipophilic naphthalene ring system plays a significant role in the high affinity of naphazoline for α-adrenergic receptors. It is believed to interact with a hydrophobic pocket within the receptor. The position of the methylene bridge on the naphthalene ring is also crucial; the 1-naphthylmethyl substitution, as seen in naphazoline, generally confers higher potency compared to the 2-naphthylmethyl isomer.

The Methylene Bridge: The Flexible Link

The methylene bridge provides the necessary spatial orientation for the imidazoline and naphthalene moieties to optimally interact with their respective binding sites on the receptor. Modifications to this linker, such as increasing its length or introducing rigidity, can drastically alter the compound's activity.

Quantitative Structure-Activity Relationship of Naphazoline Analogs

A comprehensive understanding of SAR requires the analysis of quantitative data from a series of structurally related compounds. The following table summarizes the available data on the pharmacological activity of naphazoline and its key analogs at α-adrenergic receptors.

| Compound/Analog | Modification | Receptor Subtype | Activity | Value | Units | Reference |

| Naphazoline | - | α-adrenoceptor | Agonist Potency (-log ED50) | 7.22 | - | [1] |

| (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline | Methyl group at position 4 of the imidazoline ring (R-isomer) | α-adrenoceptor | Antagonist Activity (pA2) | 5.6 | - | [1] |

| (S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline | Methyl group at position 4 of the imidazoline ring (S-isomer) | α-adrenoceptor | Antagonist Activity (pA2) | 5.8 | - | [1] |

Analysis of Quantitative Data:

The limited quantitative data highlights a critical SAR principle: even a small modification, such as the introduction of a methyl group on the imidazoline ring, can dramatically shift the pharmacological profile from a potent agonist to a moderately potent antagonist.[1] This underscores the high degree of structural specificity required for agonistic activity. The stereochemistry of this substitution also appears to have a minor impact on antagonist potency.

Experimental Protocols for Pharmacological Evaluation

The determination of the pharmacological activity of naphazoline and its analogs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for α1- and α2-adrenergic receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]clonidine or [3H]yohimbine for α2 receptors) for binding to receptors in a tissue homogenate or cell membrane preparation.

Protocol:

-

Membrane Preparation: Tissues rich in the target receptor (e.g., rat cerebral cortex for α2 receptors, rat liver for α1 receptors) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the binding of a compound to its receptor.

1. In Vitro Isolated Tissue Assays (e.g., Rat Aorta Contraction for α1 activity)

Objective: To determine the potency (EC50) and efficacy of an agonist in causing smooth muscle contraction.

Protocol:

-

Tissue Preparation: A segment of the thoracic aorta from a rat is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Drug Addition: After an equilibration period, cumulative concentrations of the agonist are added to the organ bath.

-

Measurement of Response: The isometric contraction of the aortic ring is measured using a force transducer.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.

2. Calcium Mobilization Assay (for α1 activity)

Objective: To measure the increase in intracellular calcium concentration following α1-adrenergic receptor activation.

Protocol:

-

Cell Culture and Loading: Cells expressing the α1-adrenergic receptor (e.g., HEK293 cells) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Stimulation: The cells are stimulated with various concentrations of the agonist.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 of the agonist.

Signaling Pathways of Adrenergic Receptors

Naphazoline exerts its effects by activating two main classes of α-adrenergic receptors, α1 and α2, which trigger distinct intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream proteins, leading to a cellular response such as smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor signaling cascade.

Alpha-2 Adrenergic Receptor Signaling Pathway

α2-adrenergic receptors are coupled to Gi proteins. Upon activation by an agonist like naphazoline, the α subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of various downstream effector proteins. In presynaptic neurons, this pathway leads to the inhibition of norepinephrine release, a form of negative feedback.

Caption: Alpha-2 adrenergic receptor signaling cascade.

Experimental Workflow for SAR Studies

The systematic investigation of the SAR of naphazoline analogs follows a logical workflow, from chemical synthesis to pharmacological characterization.

Caption: Workflow for Naphazoline SAR studies.

Conclusion

The structure-activity relationship of this compound is a finely tuned interplay between its core structural components and the specific molecular architecture of the α-adrenergic receptors. While the imidazoline ring is the primary driver of agonistic activity, the naphthalene moiety and the methylene bridge are critical for achieving high affinity and modulating selectivity. The limited quantitative data available underscores the sensitivity of the receptor to even minor structural changes, highlighting the importance of precise molecular design in the development of new adrenergic agents. Further research involving the synthesis and comprehensive pharmacological evaluation of a wider range of systematically designed naphazoline analogs is crucial to build a more complete and predictive SAR model. This will undoubtedly pave the way for the discovery of next-generation α-adrenergic agonists with improved therapeutic profiles.

References

Spectroscopic Analysis of Naphazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic analysis of Naphazoline Hydrochloride (C₁₄H₁₅ClN₂), a widely used sympathomimetic amine for its vasoconstrictive properties. A comprehensive understanding of its structure and purity, as determined by modern spectroscopic techniques, is critical for quality control, drug development, and regulatory compliance. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of its hydrogen and carbon framework.

¹H NMR Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The spectrum of this compound, typically run in a deuterated solvent like DMSO-d₆, shows distinct signals for the aromatic protons of the naphthalene ring, the methylene bridge, and the dihydroimidazole ring. The assignments are confirmed by techniques such as H-H COSY.[1]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity & Notes |

| N-H (Imidazoline) | 10.44 | Singlet, broad |

| Aromatic (Naphthyl) | 8.13 | Doublet |

| Aromatic (Naphthyl) | 8.00 | Doublet |

| Aromatic (Naphthyl) | 7.95 | Doublet |

| Aromatic (Naphthyl) | 7.54 - 7.63 | Multiplet |

| Methylene (-CH₂-) | 4.43 | Singlet |

| Imidazoline (-CH₂-CH₂-) | 3.82 | Singlet |

Data sourced from a 400 MHz spectrum in DMSO-d₆.[1]

¹³C NMR Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While specific experimental data from peer-reviewed literature is sparse, predicted spectra and data from chemical databases provide insight into the expected chemical shifts.[2] The spectrum would show distinct signals for the ten carbons of the naphthalene ring, the methylene bridge carbon, the C=N carbon of the imidazoline ring, and the two aliphatic carbons of the imidazoline ring.

Table 2: Predicted ¹³C NMR Chemical Shift Data for Naphazoline

| Carbon Environment | Predicted Chemical Shift (δ) in ppm |

| C=N (Imidazoline) | ~165 |

| Aromatic (Quaternary) | ~130 - 135 |

| Aromatic (CH) | ~123 - 129 |

| -CH₂- (Imidazoline) | ~50 |

| Methylene Bridge | ~35 |

Note: These are predicted values for the free base and may vary for the hydrochloride salt in different solvents.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[3] Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum using a field strength of 400 MHz or higher. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, use a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Analysis of the IR Spectrum

The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the aromatic naphthalene system, the imidazoline ring, and the N-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050 | C-H Stretch | Aromatic (Naphthyl) |

| ~2900-3000 | C-H Stretch | Aliphatic (Methylene, Imidazoline) |

| ~2400-2800 | N-H Stretch | Ammonium salt (R₃N⁺-H) |

| ~1600 | C=N Stretch | Imidazoline ring |

| ~1510, 1590 | C=C Stretch | Aromatic ring (Naphthyl) |

| ~800 | C-H Bend | Aromatic (out-of-plane) |

Assignments are based on general IR correlation tables and expected functional groups.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This compound is a crystalline powder, making the potassium bromide (KBr) pellet method a common and effective sample preparation technique.[4]

-

Sample Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade KBr powder into an agate mortar.

-

Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.

-

Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment first, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns observed in MS/MS experiments help to elucidate the structure.

Analysis of the Mass Spectrum

Using a soft ionization technique like electrospray ionization (ESI), this compound is typically observed as the protonated molecule [M+H]⁺ of the free base (naphazoline). The molecular formula of the free base is C₁₄H₁₄N₂ with a monoisotopic mass of 210.1157 g/mol .

Table 4: High-Resolution Mass Spectrometry Data for Naphazoline

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 211.123 | Protonated molecule (Naphazoline) |

| Fragment | 141.069 | Naphthylmethyl cation ([C₁₁H₉]⁺) |

Data obtained via LC-MS with qTof analyzer.[4] The major fragment at m/z 141 corresponds to the stable naphthylmethyl (tropylium-like) cation, formed by the cleavage of the bond between the methylene bridge and the imidazoline ring.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-300 Da). For structural confirmation, perform an MS/MS experiment by selecting the precursor ion (m/z 211.1) and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualized Workflows and Logic

To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic of integrating spectroscopic data for structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical integration of data for structure elucidation.

References

A Technical Guide to the Solubility of Naphazoline Hydrochloride in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Naphazoline Hydrochloride, a widely used sympathomimetic amine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for standard experimental procedures.

Quantitative Solubility Data

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The data, collated from various sources, is presented below. It is important to note that experimental conditions, such as temperature and pH, significantly influence solubility.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Molar Concentration (mM) |

| Aqueous Solvents | |||

| Water | 49 mg/mL[1] | 25°C | 198.58 mM[1] |

| Water | 170 g/L (170 mg/mL)[2][3] | 20°C | ~689 mM |

| Water | 40 g/100 mL (400 mg/mL)[4][5][6] | Not Specified | ~1621 mM |

| Water (pH 7.4) | >37 µg/mL[7][8] | Not Specified | >0.15 mM |

| Organic Solvents | |||

| Ethanol | 22 mg/mL[1] | 25°C | 89.16 mM[1] |

| Dimethyl Sulfoxide (DMSO) | 17 mg/mL[1] | 25°C | 68.89 mM[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 12.3 mg/mL[9] | Not Specified | ≥ 49.8 mM |

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Description |

| Water | Freely Soluble[4][10][11] |

| Ethanol | Soluble[4][5][6][7][10][11][12] |

| Methanol | Slightly Soluble[13] |

| Chloroform | Slightly Soluble[4][5][6][7][10][12], Very Slightly Soluble[10] |

| Acetic Acid (100) | Soluble[11] |

| Acetic Anhydride | Very Slightly Soluble[11] |

| Ether | Insoluble[4][5][6][7][10][12], Practically Insoluble[11] |

| Benzene | Insoluble[4][5][6][7][12] |

A study also investigated the temperature dependence of this compound solubility in eleven different neat solvents from 278.15 K to 323.15 K. The solvents included N-methyl pyrrolidone (NMP), n-propanol, ethanol, methanol, ethylene glycol, and N,N-dimethylformamide (DMF). The results consistently showed that the solubility of this compound increased with a rise in temperature across all tested solvents.[14]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following protocols represent standard methodologies for establishing equilibrium solubility.

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium.[15][16]

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest

-

Thermostatically controlled shaker or agitator

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

Calibrated pH meter (for aqueous solutions)

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask or vial). The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase.[15]

-

Equilibration: The container is placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25°C or 37°C). The agitation period is critical and must be sufficient to allow the system to reach equilibrium. This typically requires 24 to 48 hours, although the exact time can vary depending on the compound and solvent system.[16][17]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent contamination of the sample with solid particles, which would lead to an overestimation of solubility.[16] Common methods include:

-

Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.

-

Filtration: The solution is passed through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Analysis: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[18]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units such as mg/mL or mol/L. For ionizable compounds like this compound, the pH of the saturated solution should also be measured and reported.[19]

For dynamic studies, particularly those investigating the effect of temperature, a laser monitoring method can be employed to determine the solid-liquid equilibrium.

Objective: To determine the solubility of a compound in a solvent over a range of temperatures.

Methodology: This technique involves creating a suspension of the solute in the solvent within a jacketed vessel where the temperature can be precisely controlled. A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the temperature is gradually increased, more solute dissolves. The exact temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a maximum, is recorded as the saturation temperature for that specific concentration. By repeating this process with different solute concentrations, a solubility curve as a function of temperature can be constructed. This method was utilized to determine the solubility of this compound in various organic solvents between 278.15 K and 323.15 K.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the standard shake-flask method for determining equilibrium solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 550-99-2 [chemicalbook.com]

- 5. This compound CAS#: 550-99-2 [m.chemicalbook.com]

- 6. This compound | 550-99-2 [amp.chemicalbook.com]

- 7. This compound | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. glpbio.com [glpbio.com]

- 10. chembk.com [chembk.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Page loading... [guidechem.com]

- 13. This compound | 550-99-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Naphazoline Hydrochloride: A Technical Guide for Adrenergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naphazoline hydrochloride as a tool compound for the study of adrenergic signaling. Naphazoline is a widely available, potent, and direct-acting sympathomimetic amine, valued for its activity at α-adrenergic receptors. This document outlines its pharmacological profile, relevant signaling pathways, and detailed protocols for key experiments to facilitate its effective use in a research setting.

Pharmacological Profile of this compound

Naphazoline is an imidazole derivative that functions as a potent α-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α-adrenoceptors, mimicking the effects of endogenous catecholamines like norepinephrine.[2] This activation on vascular smooth muscle leads to vasoconstriction, the physiological response most commonly associated with this compound.[3][4]

Mechanism of Action and Selectivity

Naphazoline is characterized as a mixed α1 and α2-adrenergic receptor agonist.[5] It does not exhibit high selectivity between these two major classes of α-receptors. However, some studies indicate a modest preference for the α2 subtype, with a reported binding affinity ratio of approximately 2:1 for α2 versus α1 receptors.[6]

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates the phospholipase C signaling cascade. Conversely, activation of α2-adrenergic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase.[6] As a low-efficacy agonist, naphazoline-mediated α2-adrenoceptor responses have been shown to be monophasic, coupling only to Gi, in contrast to higher-efficacy agonists which can stimulate biphasic (Gi/Gs) responses.